molecular formula C42H41N11Na2O9S2 B12731161 Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 84522-01-0

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12731161
CAS No.: 84522-01-0
M. Wt: 954.0 g/mol
InChI Key: HBIFDTIIRJWYIQ-UHFFFAOYSA-L
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Description

4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, leather, and paper, due to its excellent dyeing properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process. The key steps include:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as phenol or aniline, to form the azo dye.

The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve consistent quality and minimize by-products. Advanced purification techniques, such as crystallization and filtration, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups leads to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (C.I. Direct Black 38)
  • Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black 155)
  • Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black RBB)

Uniqueness

4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is unique due to its specific structural features, such as the presence of diethylamino groups and hydroxyl groups, which contribute to its distinct chemical properties and applications .

Properties

CAS No.

84522-01-0

Molecular Formula

C42H41N11Na2O9S2

Molecular Weight

954.0 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H43N11O9S2.2Na/c1-5-52(6-2)30-17-19-32(34(54)23-30)48-44-26-9-13-28(14-10-26)46-50-40-36(63(57,58)59)21-25-22-37(64(60,61)62)41(42(56)38(25)39(40)43)51-47-29-15-11-27(12-16-29)45-49-33-20-18-31(24-35(33)55)53(7-3)8-4;;/h9-24,54-56H,5-8,43H2,1-4H3,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

HBIFDTIIRJWYIQ-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N(CC)CC)O)N)O)O.[Na+].[Na+]

Origin of Product

United States

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